molecular formula C20H23N3O4 B11544271 (3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11544271
M. Wt: 369.4 g/mol
InChI Key: LOIRQLSHAWEXDE-PXLXIMEGSA-N
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Description

(3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylphenoxy group, and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in the synthesis include acetic anhydride, methoxybenzene, and methylphenol. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino and acetamido groups, resulting in the formation of amines and other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth. Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial activity.

Comparison with Similar Compounds

  • (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}PROPIONAMIDE
  • (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}PENTANAMIDE
  • (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}HEXANAMIDE

Uniqueness: The uniqueness of (3E)-N-(4-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a unique balance of hydrophobic and hydrophilic regions, enhancing its interaction with biological targets and materials.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

(3E)-N-(4-methoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H23N3O4/c1-14-6-4-5-7-18(14)27-13-20(25)23-22-15(2)12-19(24)21-16-8-10-17(26-3)11-9-16/h4-11H,12-13H2,1-3H3,(H,21,24)(H,23,25)/b22-15+

InChI Key

LOIRQLSHAWEXDE-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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